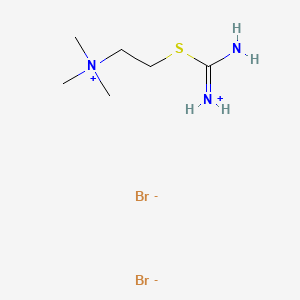

(2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide

Descripción

(2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide is a quaternary ammonium compound characterized by a trimethylammonium group, a thioether linkage, and an amidine functional group. The amidine moiety (NH2–C(=NH)–) confers strong basicity, ensuring a permanent positive charge at physiological pH, while the thioether group enhances reactivity toward thiols. This compound is primarily used in biochemical research for site-specific modifications of cysteine residues in proteins or enzymes, leveraging its charged nature to target extracellular or membrane-accessible regions .

Propiedades

Número CAS |

18129-31-2 |

|---|---|

Fórmula molecular |

C6H17Br2N3S |

Peso molecular |

323.10 g/mol |

Nombre IUPAC |

2-[amino(azaniumylidene)methyl]sulfanylethyl-trimethylazanium;dibromide |

InChI |

InChI=1S/C6H16N3S.2BrH/c1-9(2,3)4-5-10-6(7)8;;/h4-5H2,1-3H3,(H3,7,8);2*1H/q+1;;/p-1 |

Clave InChI |

DRCFNKMWMBPEJV-UHFFFAOYSA-M |

SMILES canónico |

C[N+](C)(C)CCSC(=[NH2+])N.[Br-].[Br-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide typically involves the reaction of 2-bromoethylamine hydrobromide with trimethylamine and thiourea. The reaction conditions often include:

Solvent: Aqueous or alcoholic medium

Temperature: Moderate temperatures (around 50-70°C)

Catalysts: Sometimes, catalysts like cesium hydroxide are used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors to handle the increased volume of reactants

Purification: Techniques such as crystallization and recrystallization to obtain pure product

Quality Control: Ensuring the product meets industrial standards through rigorous testing.

Análisis De Reacciones Químicas

Types of Reactions

(2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be replaced by other nucleophiles.

Oxidation and Reduction: The amidinothio group can participate in redox reactions.

Cyclization: Formation of thiazolines and thiazines via tandem S-alkylation-cyclodeamination.

Common Reagents and Conditions

Reagents: Thiourea, trimethylamine, cesium hydroxide

Conditions: Moderate temperatures, aqueous or alcoholic solvents

Major Products: Thiazolines, thiazines, and other substituted derivatives.

Aplicaciones Científicas De Investigación

Biochemical Research Applications

- Reactivity with Thiols : The compound rapidly reacts with thiols to form mixed disulfides, making it a valuable tool for probing the structure and function of proteins containing cysteine residues. This reactivity is essential for studying redox-sensitive proteins and their roles in cellular processes .

- Neurotransmitter Receptor Studies : It has been employed in research involving neurotransmitter receptors such as the acetylcholine receptor and GABAA receptor channels. These studies help elucidate the mechanisms of neurotransmission and receptor activation, providing insights into neurological disorders .

- Cell Membrane Studies : The compound's cationic nature allows it to interact with negatively charged components of cell membranes, facilitating studies on membrane dynamics and permeability .

Medicinal Chemistry Applications

- Antimicrobial Activity : Preliminary studies suggest that (2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting microbial cell membranes due to its cationic charge .

- Drug Delivery Systems : The compound can be utilized in drug formulation as a stabilizing agent or to enhance the solubility of poorly soluble drugs. Its ability to form complexes with various drugs can improve bioavailability and therapeutic efficacy .

Material Science Applications

- Surface Modification : In material science, this compound can be used for surface modification of materials to enhance their biocompatibility and functionality. For instance, it can be applied to modify the surfaces of implants or medical devices to reduce bacterial adhesion and improve integration with biological tissues .

- Polymer Chemistry : It has potential applications in polymer synthesis, particularly in creating cationic polymers that can be used in various applications such as coatings, adhesives, and drug delivery systems .

Case Studies

- A study demonstrated the effectiveness of (2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide in modifying the surface properties of poly(lactic-co-glycolic acid) (PLGA) films, resulting in enhanced cell adhesion and proliferation .

- Another investigation focused on its role as an antimicrobial agent against Staphylococcus aureus, showing significant inhibition of bacterial growth at low concentrations, suggesting its potential use in wound dressings or coatings for medical devices .

Mecanismo De Acción

The mechanism of action of (2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide involves its interaction with biological membranes and proteins. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity. The amidinothio group can interact with thiol groups in proteins, affecting their function and activity .

Comparación Con Compuestos Similares

Functional Group Analysis and Reactivity

The table below compares the target compound with key analogues, emphasizing structural and functional differences:

Key Research Findings

Charge and Membrane Permeability :

- The target compound and MTSET are both permanently charged, making them membrane-impermeant. This limits their reactivity to extracellular or periplasmic cysteine residues .

- MTSEA, with a smaller size and primary amine, penetrates membranes more effectively, enabling modification of intracellular or buried cysteine residues .

pH-Dependent Accessibility :

- Steric Effects: The amidinothio group in the target compound introduces steric bulk compared to MTSET’s methanethiosulfonate. This may reduce its ability to access tightly packed cysteine residues in protein cavities .

- Biological Interactions: Amidines are known to inhibit serine proteases (e.g., trypsin) via electrostatic interactions with active-site carboxylates. The target compound’s amidine group may confer similar inhibitory properties, expanding its utility beyond cysteine modification .

Actividad Biológica

(2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide, a quaternary ammonium compound, has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the compound's significance in biological research.

- Chemical Formula : C5H13BrN2S

- Molecular Weight : 221.14 g/mol

- CAS Number : 2758-06-7

(2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide exhibits its biological activity primarily through interactions with various cellular components. Its quaternary ammonium structure allows it to interact with cell membranes, influencing membrane fluidity and permeability.

Key Mechanisms:

- Ion Channel Modulation : The compound is known to affect ion channels such as acetylcholine receptors and GABA_A receptors, which are crucial for neurotransmission and muscle contraction.

- Antimicrobial Activity : Exhibits bactericidal properties against a range of pathogens, potentially through disruption of bacterial cell membranes.

- Cytotoxic Effects : In certain concentrations, it has shown cytotoxicity towards cancer cell lines, suggesting potential applications in cancer therapy.

Biological Activity Overview

The following table summarizes various biological activities associated with (2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide:

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial properties of (2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide against various bacterial strains. Results indicated significant inhibition of growth in both Staphylococcus aureus and Escherichia coli, demonstrating its potential as a disinfectant agent in clinical settings.

-

Cytotoxicity Assessment

- In vitro experiments on human cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. The study highlighted a dose-dependent response, suggesting therapeutic potential in oncology.

-

Neurotransmitter Interaction

- Research investigating the interaction of this compound with acetylcholine receptors showed modulation of receptor activity, which could lead to implications in neuropharmacology and the treatment of neurodegenerative diseases.

Safety and Toxicology

While (2-(Amidinothio)ethyl)trimethylammonium bromide hydrobromide shows promising biological activities, safety assessments indicate that it possesses acute toxicity risks. It is classified as hazardous by various safety standards due to its corrosive nature and potential for causing severe skin burns and eye damage upon contact.

Toxicological Profile:

- LD50 Oral : 190 mg/kg (rat)

- Skin Corrosion/Irritation : Category 1

- Serious Eye Damage/Eye Irritation : Category 1

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.